5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound notable for its unique molecular structure, which consists of a pyrazole ring fused to a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and its utility as a building block for the synthesis of more complex heterocyclic compounds. Its chemical identification number is 1956331-40-0, and it is primarily investigated for its role as an enzyme inhibitor and in various biological applications.
This compound falls under the category of pyrazolo[3,4-c]pyridines, which are known for their diverse pharmacological properties. The classification of 5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine can be further detailed as follows:
The synthesis of 5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine typically involves cyclization reactions of suitable precursors. A common method includes:
In industrial settings, scalable synthetic routes such as multicomponent reactions or continuous flow chemistry may be employed to optimize yield and purity while minimizing waste .
The molecular structure of 5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine can be represented as follows:
This indicates that the compound contains:
The structural representation reveals two fused rings: a pyrazole ring and a pyridine ring, with an ethyl substituent at one of the pyrazole's nitrogen atoms. The presence of nitrogen atoms contributes to the compound's basicity and potential interactions with biological targets .
5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine is involved in various chemical reactions:
Reaction Type | Reagents Used | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Sodium borohydride | Methanol |
Substitution | Halogens (e.g., bromine) | Presence of catalyst |
The specific products formed depend on the reaction conditions and reagents used; for example, oxidation may yield ketones or carboxylic acids while reduction typically produces alcohols or amines .
The mechanism of action for 5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine primarily involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulating receptor function through interactions with binding sites. These interactions can lead to alterations in cellular pathways and biological responses, contributing to its potential therapeutic effects .
The physical properties of 5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine include:
The chemical properties include its reactivity under various conditions (oxidation, reduction, substitution) and its stability profile in different solvents. Its solubility characteristics can significantly influence its application in biological systems.
5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine is primarily utilized in scientific research for:
Research continues into its efficacy and safety profiles in various therapeutic contexts, highlighting its significance in ongoing pharmacological studies .
The pyrazolo[3,4-c]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, distinguished by its fused bicyclic structure comprising a pyrazole ring fused to a pyridine ring at the [3,4-c] positions. This isomer belongs to a broader family of azaindoles, with its unique nitrogen atom arrangement enabling diverse interactions with biological targets. The historical trajectory of this scaffold began with early synthetic explorations of pyrazolopyridine isomers in the 20th century. While initial reports focused on more accessible isomers like pyrazolo[3,4-b]pyridine (first synthesized by Ortoleva in 1908) [2], the [3,4-c] variant garnered interest later due to synthetic challenges associated with its regioselective functionalization. Computational studies in the early 2000s highlighted the [3,4-c] isomer as an underutilized "heterocycle of the future" with untapped potential for fragment-based drug discovery (FBDD) [8]. This designation spurred methodological innovations to address its synthetic intractability.
The scaffold’s significance escalated with the recognition of its bioisosteric relationship to purine nucleobases. This similarity facilitates mimicry of adenine-guanine interactions in kinase ATP-binding pockets, positioning pyrazolo[3,4-c]pyridines as versatile kinase inhibitor templates [2] [9]. Synthetic advancements were pivotal in enabling structure-activity relationship (SAR) explorations. Classical routes like the Huisgen indazole synthesis were adapted for [3,4-c] isomers, exemplified by Silva Júnior et al.'s optimization using dichloroethane co-solvent to access 5-halo-1H-pyrazolo[3,4-c]pyridines in excellent yields [8]. Subsequent developments in vectorial functionalization—exploiting iridium-catalyzed C–H borylation at C-3, Buchwald-Hartwig amination at C-5, and directed ortho-metalation at C-7—provided medicinal chemists with strategies to systematically decorate the core for target engagement [8]. These innovations transformed pyrazolo[3,4-c]pyridine from a synthetic curiosity to a practical scaffold, reflected in its incorporation into clinical candidates like RIP1 kinase inhibitors for neurodegenerative and autoimmune disorders [9].
Table 1: Historical Milestones in Pyrazolo[3,4-c]pyridine Development
Time Period | Key Advancement | Impact on Drug Discovery |
---|---|---|
Early 1900s | Synthesis of first pyrazolopyridine isomers | Established core heterocyclic chemistry |
2000-2010 | Computational identification as "heterocycle of future" | Prioritized scaffold for FBDD exploration |
2010s | Regioselective protection (N1 vs N2) methodologies | Enabled controlled N-functionalization for SAR |
2010-2020 | Vectorial C-H functionalization strategies | Permitted multi-directional core decoration |
2020s | RIP1 kinase inhibitors entering clinical evaluation | Validated therapeutic relevance in inflammation |
The target compound, 5-(1-Ethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-c]pyridine, exemplifies a strategic design in kinase inhibitor development, integrating a biheteroaryl architecture where the pyrazolo[3,4-c]pyridine core serves as an adenine mimetic and the C5-linked ethylpyrazole moiety extends into hydrophobic regions of kinase pockets. This structural motif aligns with conserved features observed in potent kinase inhibitors bearing related scaffolds. Analysis of analogues reveals critical pharmacophoric elements dictating kinase affinity and selectivity.
Pyrazolo[3,4-b]pyridine Analogues in CDK Inhibition: Close structural relatives like 1H-pyrazolo[3,4-b]pyridines demonstrate the impact of C3 and C6 substituents on cyclin-dependent kinase (CDK) inhibition. BMS-265246 (a CDK1/2 inhibitor with IC₅₀ = 6-9 nM) features a 2,6-difluorophenacyl group at C3, with crystallography confirming hydrogen bonds between the carbonyl oxygen and Leu83 in CDK2’s hinge region [3] [6]. The compound’s 6-dimethylamino group enhances solubility and auxiliary binding. Replacing the C3 phenacyl with the ethylpyrazole unit—as in the target compound—may exploit similar hydrophobic pockets while potentially modulating selectivity profiles.
Diversity in Kinase Targeting: Pyrazolopyridine-based inhibitors demonstrate remarkable versatility across kinase families. Modifications at the N1 position significantly influence potency; for instance, N1-methylated derivatives show enhanced cellular permeability and P-glycoprotein evasion in brain-penetrant RIP1 kinase inhibitors (e.g., compound 22 inhibiting RIP1 with Kd = 0.003 µM) [9]. The ethylpyrazole appendage in the target compound mirrors substituents in PI3Kδ inhibitors (e.g., 6-methyl derivatives with pyrazolyl groups at C5 exhibiting IC₅₀ < 50 nM) [7]. This suggests the 5-(1-ethyl-1H-pyrazol-4-yl) extension could serve as a versatile "hydrophobic cap" for ATP-binding site penetration.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7